molecular formula C16H21NO2 B8469863 Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate

Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate

Cat. No.: B8469863
M. Wt: 259.34 g/mol
InChI Key: USWTVWBQTWHKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate is an organic compound with a complex structure It is characterized by the presence of a cyano group, two methyl groups, and a propionic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate typically involves the esterification of 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes and other proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid
  • 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid methyl ester
  • 3-(4-Cyano-2,6-dimethyl-phenyl)-propionic acid ethyl ester

Uniqueness

Tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate is unique due to the presence of the tert-butyl ester group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 3-(4-cyano-2,6-dimethylphenyl)propanoate

InChI

InChI=1S/C16H21NO2/c1-11-8-13(10-17)9-12(2)14(11)6-7-15(18)19-16(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

USWTVWBQTWHKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CCC(=O)OC(C)(C)C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionic acid tert-butyl ester (7.00 g, 25.2 mmol) and triethylamine (7.66 g, 75.7 mmol) in DCM (100 mL), trifluoroacetic anhydride (6.06 g, 28.8 mmol) is added slowly so that the reaction temperature stays below 15° C. The clear yellow solution is stirred at rt for 1 h before it is washed twice with water (100 mL) and concentrated. The crude product is purified by recrystallisation from methanol to give 3-(4-cyano-2,6-dimethyl-phenyl)-propionic acid tert-butyl ester (4.2 g) as a white solid, 1H NMR (CDCl3): δ 1.48 (s, 9H), 2.33-2.37 (m, 2H), 2.38 (s, 6H), 2.94-3.01 (m, 2H), 7.31 (s, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.